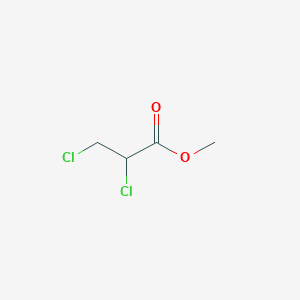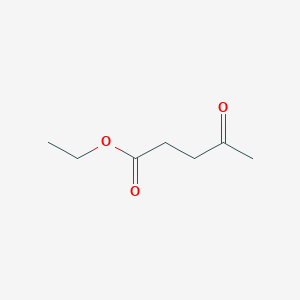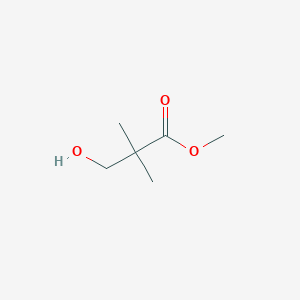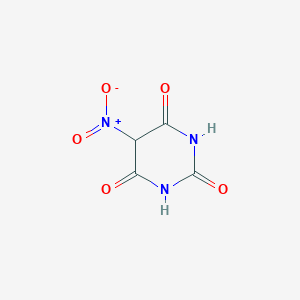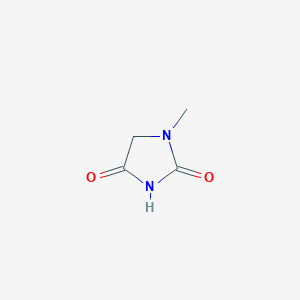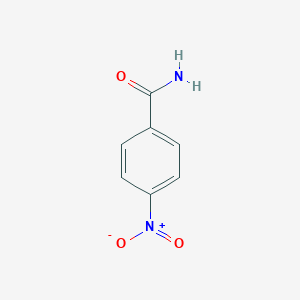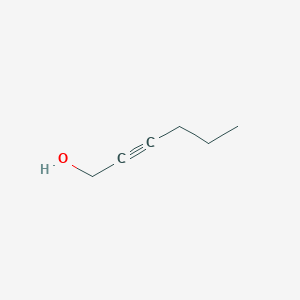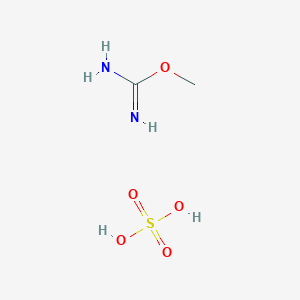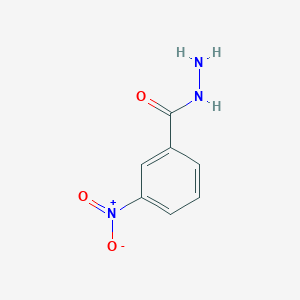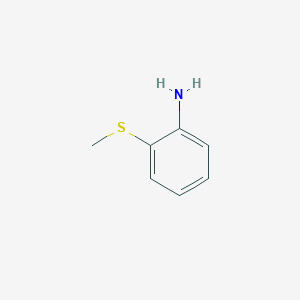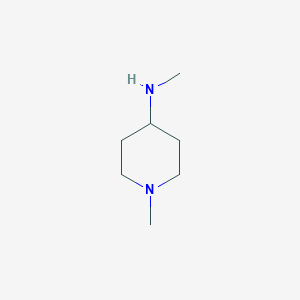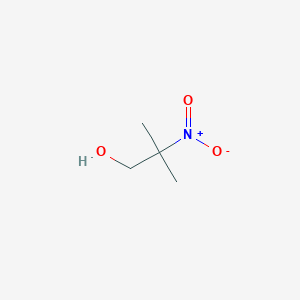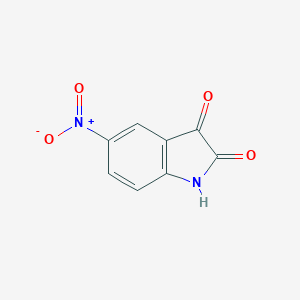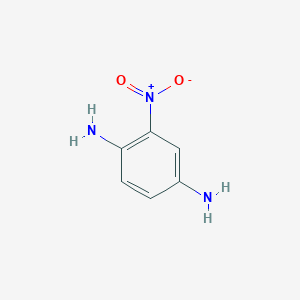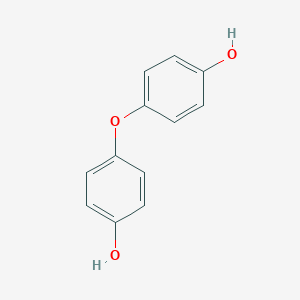
4,4'-Dihidroxi difenil éter
Descripción general
Descripción
4,4’-Dihydroxydiphenyl ether, also known as Bis(4-hydroxyphenyl) ether, is an organic compound with the molecular formula C12H10O3. It appears as a white to orange crystalline solid and is soluble in organic solvents such as methanol. This compound is known for its stability and resistance to high temperatures and oxidizing agents .
Aplicaciones Científicas De Investigación
4,4’-Dihydroxydiphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of poly(arylene ether)s and other polymers.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenolic substrates.
Medicine: It is investigated for its potential estrogenic activity and its role as an endocrine disruptor.
Industry: It is used in the production of high-performance materials such as polycarbonates and epoxy resins.
Mecanismo De Acción
Target of Action
4,4’-Dihydroxydiphenyl ether is a complex organic compound that interacts with various targets within biological systems . .
Mode of Action
It is hypothesized that the compound’s two hydroxyl groups may play a role in its interactions with its targets, potentially through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Given the compound’s structure, it is plausible that it could influence pathways involving phenolic compounds or other aromatic molecules .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, its interactions with transport proteins, and the presence of metabolic enzymes .
Result of Action
Given the compound’s structure, it is plausible that it could exert antioxidant effects, similar to other phenolic compounds .
Action Environment
The action, efficacy, and stability of 4,4’-Dihydroxydiphenyl ether can be influenced by various environmental factors . For example, the compound’s activity may be affected by the pH of its environment, as this can influence the ionization state of its hydroxyl groups . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4,4’-Dihydroxydiphenyl ether are not yet fully understood. It has been found that certain strains of bacteria, such as Cupriavidus sp. WS, can degrade 4,4’-Dihydroxydiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
It is known that the compound can cause skin and eye irritation
Molecular Mechanism
The molecular mechanism of 4,4’-Dihydroxydiphenyl ether involves its degradation by certain strains of bacteria. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Temporal Effects in Laboratory Settings
It is known that the compound can be completely degraded by certain strains of bacteria in 6 days .
Dosage Effects in Animal Models
A study has shown that the compound has significant toxicity on adult and embryonic zebrafish .
Metabolic Pathways
The metabolic pathways of 4,4’-Dihydroxydiphenyl ether involve its degradation by certain strains of bacteria. The enzymes BphA, BphB, and BphC play crucial roles in these pathways .
Transport and Distribution
It is known that the compound is soluble in methanol .
Subcellular Localization
It is known that the compound is a solid at 20 degrees Celsius and has a melting point between 166.0 to 170.0 degrees Celsius .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,4’-Dihydroxydiphenyl ether typically involves the Friedel-Crafts acylation reaction of diphenyl ether to produce 4,4’-diacetyldiphenyl ether. This intermediate is then converted to 4,4’-Dihydroxydiphenyl ether using a hydrogen peroxide aqueous solution, boric acid, and a catalytic amount of acid .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dihydroxydiphenyl ether often involves the hydrolysis of 4,4’-dibromodiphenyl ether under high temperature conditions. This method, while effective, requires careful handling of bromine due to its toxic and corrosive nature .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dihydroxydiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic compounds.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
4,4’-Dihydroxybiphenyl: Similar in structure but lacks the ether linkage.
Diethylstilbestrol: Another compound with estrogenic activity but with a different structural framework.
Bisphenol A: Shares similar applications in polymer production but has different toxicological profiles.
Uniqueness: 4,4’-Dihydroxydiphenyl ether is unique due to its ether linkage, which imparts distinct chemical and physical properties. Its stability and resistance to high temperatures make it particularly valuable in industrial applications .
Propiedades
IUPAC Name |
4-(4-hydroxyphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGQHKSLKRFZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022169 | |
| Record name | 4,4'-Dihydroxydiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965-09-9 | |
| Record name | 4,4′-Dihydroxydiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dihydroxydiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dihydroxydiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p'-oxybisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIHYDROXYDIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L83KGH26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4′-Dihydroxydiphenyl ether?
A1: 4,4′-Dihydroxydiphenyl ether, also known as 4,4′-Oxydiphenol, has the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol.
Q2: Is there any spectroscopic data available for 4,4′-Dihydroxydiphenyl ether?
A2: Yes, studies have used Fourier transform infrared spectrometry (FTIR) [, , , , , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , ], and UV-Vis spectroscopy [] to characterize 4,4′-Dihydroxydiphenyl ether and its derivatives. These techniques provide information about the functional groups, bonding patterns, and electronic transitions within the molecule.
Q3: How does the structure of 4,4′-Dihydroxydiphenyl ether affect its incorporation into polymers?
A3: The two hydroxyl groups in 4,4′-Dihydroxydiphenyl ether allow it to act as a monomer in polymerization reactions. It has been successfully incorporated into various polymers like polytriazoles [], poly(ether ketone)s [], poly(ether carbonate)s [], polycarbonates [], poly(esterimide)s [, ], and poly(arylene ether phosphine oxide)s [].
Q4: Can you explain the role of hydrogen bonding in 4,4′-Dihydroxydiphenyl ether-containing polymers?
A5: 4,4′-Dihydroxydiphenyl ether can engage in hydrogen bonding due to its hydroxyl groups. This has been observed in blends with poly(3-hydroxybutyrate) (PHB) [] and poly(ε-caprolactone) (PCL) [, ]. These interactions can influence the miscibility, crystallization behavior, and thermal properties of the blends.
Q5: Does 4,4′-Dihydroxydiphenyl ether show any catalytic activity?
A7: While 4,4′-Dihydroxydiphenyl ether itself might not act as a catalyst, its derivatives have been investigated in catalytic applications. For example, 4,4′-oxydiphenol-functionalized graphene has been explored for its potential in enhancing the dielectric permittivity and reducing the electrical conductivity of polyvinylidene fluoride nanocomposites [].
Q6: Have there been any computational studies on 4,4′-Dihydroxydiphenyl ether?
A8: Yes, theoretical calculations using density functional theory (DFT) at the PCM/B3LYP/6-31+G(d,p) level have been performed to investigate the activity and reactivity of 4,4′-Dihydroxydiphenyl ether in aqueous environments []. These calculations provided insights into the molecule's electronic structure, electrostatic potential distribution, frontier molecular orbitals, and reactivity descriptors [].
Q7: Are there any coculture systems that utilize 4,4′-Dihydroxydiphenyl ether?
A10: Yes, recent studies have explored the use of Rhodococcus opacus and Sphingobium sp. coculture systems for the valorization of lignin-derived dimers, including 4,4′-Dihydroxydiphenyl ether []. These coculture systems aim to convert 4,4′-Dihydroxydiphenyl ether and other lignin-derived dimers into valuable chemicals like cis, cis-muconate and gallate [], highlighting the potential of bioconversion strategies in lignin valorization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
